molecular formula C19H21BrN2O6S B3947009 1-(3-bromobenzyl)-4-(phenylsulfonyl)piperazine oxalate

1-(3-bromobenzyl)-4-(phenylsulfonyl)piperazine oxalate

Cat. No. B3947009
M. Wt: 485.4 g/mol
InChI Key: FBHMBXKRVYMWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(phenylsulfonyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods, including the reaction of 3-bromobenzylamine with phenylsulfonyl chloride and piperazine.

Scientific Research Applications

1-(3-bromobenzyl)-4-(phenylsulfonyl)piperazine oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, anticonvulsant, and antidepressant activities. Additionally, it has been studied as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(phenylsulfonyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act as a GABA receptor agonist, which could explain its anticonvulsant and anxiolytic effects. Additionally, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This could explain its potential therapeutic effects in neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that this compound can induce changes in neurotransmitter levels in the brain, including increases in GABA and decreases in glutamate. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects could contribute to its potential therapeutic applications in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromobenzyl)-4-(phenylsulfonyl)piperazine oxalate in lab experiments is its potential therapeutic applications in neurological disorders. Additionally, it has been found to exhibit low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo studies.
However, one limitation of using this compound in lab experiments is its limited availability and high cost. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(3-bromobenzyl)-4-(phenylsulfonyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand its mechanism of action and to identify potential molecular targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to identify potential molecular targets for drug development.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(3-bromophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S.C2H2O4/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)23(21,22)17-7-2-1-3-8-17;3-1(4)2(5)6/h1-8,13H,9-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHMBXKRVYMWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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